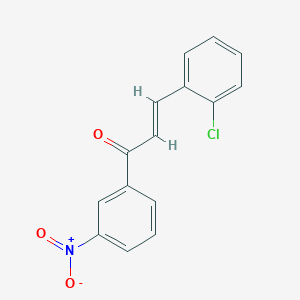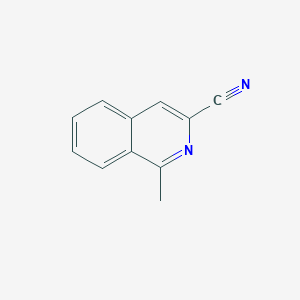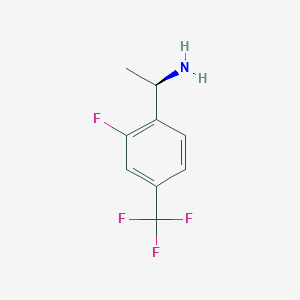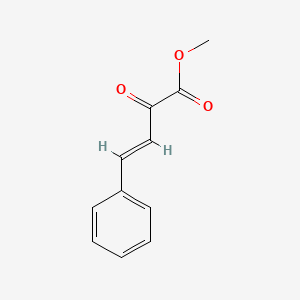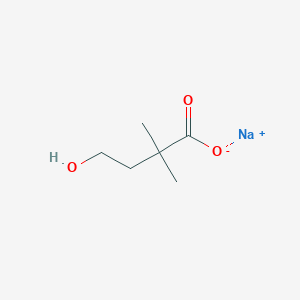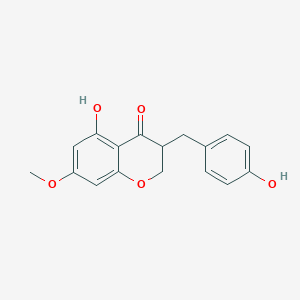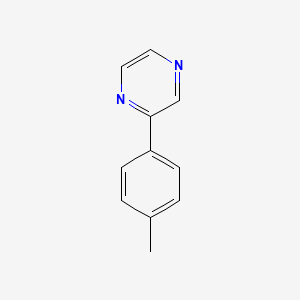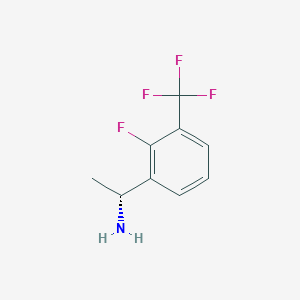
(r)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine
Overview
Description
Fluorinated compounds, such as “®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine”, are often used in the pharmaceutical industry due to their unique properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of specialized techniques and reagents. For example, the trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl iodide .Molecular Structure Analysis
The molecular structure of “®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine” would likely consist of a two-ring system with a trifluoromethyl group and an amine group attached .Chemical Reactions Analysis
The chemical reactions involving fluorinated compounds can be quite complex due to the unique properties of fluorine. The trifluoromethyl group, for example, is known to be quite stable and resistant to many types of chemical reactions .Physical And Chemical Properties Analysis
Fluorinated compounds often have unique physical and chemical properties. For example, they tend to have high thermal and chemical stability, and they are often lipophilic, which can enhance their ability to cross biological membranes .Scientific Research Applications
Fluoroalkylation in Green Chemistry
Fluorine-containing functionalities are critical in the design of new pharmaceuticals, agrochemicals, and functional materials, offering unique effects on their physical, chemical, and biological properties. The development of aqueous fluoroalkylation reactions has been explored, promoting environment-friendly conditions and highlighting the importance of water as a solvent or reactant in such processes. These advancements build a prospect for green chemistry by facilitating mild, efficient incorporation of fluorinated or fluoroalkylated groups under eco-friendly conditions (Hai‐Xia Song et al., 2018).
Antitubercular Drug Design
In the realm of antitubercular drug design, the trifluoromethyl (-CF3) substituent, a common pharmacophore, has shown potential in improving the potency of anti-TB agents. This review suggests that incorporating –CF3 groups into heterocyclic as well as phenyl rings can enhance pharmacodynamic and pharmacokinetic properties, making the –CF3 group a distinctive substituent for developing promising antitubercular agents. The fluorination is seen as a strategy to improve drug-likeness and antitubercular activity (Sidharth Thomas).
Polymer Science and Toxicity Studies
The use of fluoropolymers, a category of high molecular weight polymers, exemplifies the unique properties conferred by fluorination, such as chemical, thermal, and biological stability. Fluoropolymers, including polytetrafluoroethylene (PTFE), are distinguished by their negligible leachables and practical insolubility in water, underscoring their non-bioavailability and lack of bioaccumulation. This review concludes that fluoropolymers satisfy criteria for being considered "polymers of low concern" (PLC), advocating for their distinct classification from other PFAS for regulatory purposes (Barbara J Henry et al., 2018).
Antimalarial Drug Discovery
The design of new drug candidates against malaria has benefited from the incorporation of trifluoromethyl groups into organic molecules, demonstrating their high potency against the disease. Fluorinated molecules, especially those with fluorine substituents, play a crucial role in developing new antimalarial drugs by enhancing activity profiles and extending the half-life of drugs. This review emphasizes the potential of selective fluorination in pharmaceutical applications, despite the challenges posed by hazardous reagents used in the fluorination process (Charu Upadhyay et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The use of fluorinated compounds in various industries, particularly in the pharmaceutical industry, is a topic of ongoing research. Future directions may include the development of new synthesis methods, the exploration of new applications, and the study of the environmental impact of these compounds .
properties
IUPAC Name |
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNRVWDJFMNADR-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




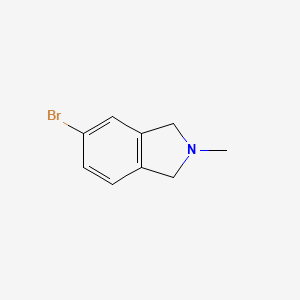
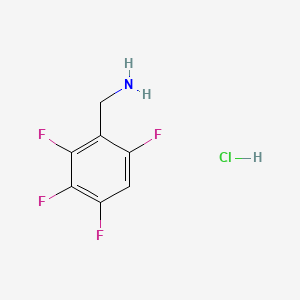
![6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid](/img/structure/B3079938.png)
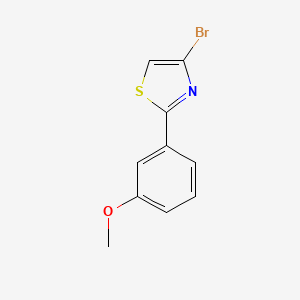
![[(4-Methylbenzoyl)amino]thiourea](/img/structure/B3079949.png)

